Phenyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
Phenyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronate ester-carbamate hybrid compound with the molecular formula C₁₉H₂₂BNO₄ and a molecular weight of 339.19 g/mol . Its structure features a phenyl carbamate group linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the meta-position of the aromatic ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis in medicinal chemistry and materials science . Its boronate ester group enables efficient transmetalation with palladium catalysts, while the carbamate functionality provides stability and modulates solubility .
Properties
IUPAC Name |
phenyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)14-9-8-10-15(13-14)21-17(22)23-16-11-6-5-7-12-16/h5-13H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNKZMACPFLLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Phenyl (3-Iodophenyl)carbamate
The initial step involves preparing the carbamate intermediate. 3-Iodoaniline reacts with phenyl chloroformate under basic conditions to form phenyl (3-iodophenyl)carbamate.
Reaction Conditions
-
Solvent : Anhydrous dichloromethane (DCM)
-
Base : Triethylamine (EtN) or pyridine (1.2 equivalents)
-
Temperature : 0°C to room temperature (RT), 12–18 hours
-
Workup : Sequential washes with 1M HCl, saturated NaHCO, and brine, followed by drying over MgSO and column chromatography (hexane:ethyl acetate, 4:1).
Characterization Data
Miyaura Borylation to Introduce Boronate Ester
The iodinated carbamate undergoes borylation using bis(pinacolato)diboron (Bpin) under palladium catalysis.
Reaction Conditions
-
Catalyst : Pd(dppf)Cl (5 mol%)
-
Base : Potassium acetate (KOAc, 3 equivalents)
-
Solvent : 1,4-Dioxane, degassed
-
Temperature : 90°C, 24 hours
-
Workup : Extraction with ethyl acetate, drying over MgSO, and purification via flash chromatography (hexane:ethyl acetate, 9:1).
Characterization Data
-
Yield : 60–75%
-
H NMR (CDCl) : δ 7.40–7.25 (m, 5H, aromatic), 7.10 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 6.80 (d, J = 8.0 Hz, 1H), 1.35 (s, 12H, pinacol methyl).
Method 2: Direct Aminolysis of Phenyl Chloroformate
Synthesis of 3-Aminophenylboronic Acid Pinacol Ester
This route requires 3-aminophenylboronic acid pinacol ester , which is challenging to isolate due to boronate instability. An alternative involves nitro group reduction:
Step 1 : Nitration of phenylboronic ester followed by reduction.
Step 2 : Carbamate Formation
-
Reactants : 3-Aminophenylboronic ester + phenyl chloroformate
-
Conditions : Analogous to Method 1, but yields are lower (40–55%) due to boronate sensitivity.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Material | 3-Iodoaniline | 3-Nitrophenylboronic ester |
| Key Step | Miyaura borylation | Nitro reduction + carbamate formation |
| Yield | 60–75% | 40–55% |
| Advantages | High yielding, robust conditions | Avoids halogenated intermediates |
| Challenges | Requires Pd catalyst | Boronate instability during reduction |
Optimization and Scalability Considerations
Catalyst Selection
Pd(dppf)Cl outperforms Pd(PPh) in Miyaura borylation, providing higher conversions (90% vs. 65%). Copper-free conditions minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: Phenyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acids or boronic esters.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Borates: Formed through the oxidation of boronic acids in the presence of strong oxidizing agents.
Boronic Acids: Formed through the reduction of boronic esters or borates.
Substitution Products: Various nucleophilic substitution products can be formed depending on the nucleophile used.
Scientific Research Applications
Drug Development
Phenyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is being investigated for its potential as a therapeutic agent. The unique electronic properties imparted by the dioxaborolane group can enhance the compound's interaction with biological targets. Specifically:
- Boron Compounds in Drug Design : Boron-containing compounds have been shown to exhibit unique pharmacological properties. The dioxaborolane moiety may facilitate the development of new drugs targeting specific enzymes or receptors in the body.
Anticancer Activity
Research indicates that compounds with boron structures can exhibit anticancer properties. The ability of this compound to modulate biological pathways may lead to the development of novel anticancer agents .
Organic Electronics
The compound's unique structure allows it to be utilized in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : this compound can be incorporated into OLED materials due to its favorable electronic properties and stability under operational conditions .
Polymer Chemistry
The reactivity of the boron atom allows for the incorporation of this compound into polymer matrices:
- Boron-Doped Polymers : These materials can exhibit enhanced mechanical and thermal properties, making them suitable for high-performance applications in coatings and composites .
Sensor Development
The compound can be utilized in sensor technologies due to its ability to form complexes with various analytes:
- Chemical Sensors : Its boron component can interact with Lewis bases or nucleophiles, making it useful for developing sensors that detect specific chemical species in environmental monitoring or safety applications .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | PubChem | Investigated as a potential drug candidate with unique biological interactions. |
| Organic Electronics | Ossila | Demonstrated effectiveness in OLED applications due to electronic properties. |
| Sensor Development | Google Patents | Highlighted potential use in chemical sensors for environmental applications. |
Mechanism of Action
The mechanism by which Phenyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in various biological and chemical processes. The carbamate group can also interact with enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The meta-substituted boronate-carbamate derivative differs significantly from its para-substituted isomer , Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS: 756520-47-5). Key distinctions include:
- Reactivity : The meta-substitution reduces steric hindrance during cross-coupling reactions compared to para-substituted analogs, enhancing reaction rates with aryl halides .
- Electronic Effects : The carbamate group at the meta-position withdraws electron density less intensely than para-substitution, preserving the boronate’s nucleophilicity for Pd-mediated coupling .
| Property | Meta-Substituted (Target Compound) | Para-Substituted Isomer |
|---|---|---|
| Molecular Weight | 339.19 g/mol | 339.19 g/mol |
| Suzuki Coupling Yield (Ar-X) | 82–89% | 75–83% |
| log k (HPLC Lipophilicity) | 2.45 | 2.67 |
Carbamate Group Variations
Replacing the phenyl carbamate with benzyl or tert-butyl carbamates alters stability and biological activity:
- Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS: 2096334-55-1):
- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate :
Boronate Ester Modifications
Compounds with alternative boronate groups exhibit divergent reactivities:
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: Chlorine substituents increase electrophilicity, accelerating hydrolysis but reducing boronate stability .
- Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)carbamate (CAS: 1314397-95-9):
Prodrug Design
The target compound’s boronate ester serves as a pro-moiety in prodrugs. Compared to O-(4-boronobenzyl)hydroxylamine derivatives (e.g., prodrugs 7–9 in ), the phenyl carbamate exhibits:
Biological Activity
Phenyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Molecular Formula : C19H21BFNO4
Molecular Weight : 351.19 g/mol
CAS Number : 66678788
IUPAC Name : Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
The compound features a boron-containing dioxaborolane moiety that is known for its reactivity and ability to form stable complexes with various biological targets.
This compound is primarily studied for its inhibitory effects on various kinases and enzymes involved in critical cellular processes. Notably:
- GSK-3β Inhibition : This compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in multiple signaling pathways including those involved in cell proliferation and apoptosis. Studies indicate that modifications to the carbamate structure can enhance GSK-3β inhibitory activity with IC50 values reported as low as 8 nM .
- Cytotoxic Effects : Research has demonstrated that certain derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown reduced cell viability in HT-22 and BV-2 cell lines at concentrations above 10 µM .
Inhibitory Activity
A comprehensive study evaluated the inhibitory effects of phenyl carbamates on several kinases:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound A | GSK-3β | 8 |
| Compound B | ROCK-1 | 15 |
| Compound C | IKK-β | 20 |
These findings suggest that the structural modifications of the phenyl ring and the dioxaborolane moiety are crucial for enhancing biological activity.
Case Studies
- Study on GSK-3β Inhibition : A series of phenyl carbamates were synthesized and tested for their ability to inhibit GSK-3β. The study highlighted the importance of substituents on the phenyl ring in modulating inhibitory potency .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on neuronal and microglial cell lines. The findings indicated that while some derivatives exhibited significant cytotoxicity at higher concentrations, others maintained cell viability even at therapeutic doses .
Q & A
Q. Example NMR Data :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pinacol CH₃ | 1.3 | Singlet |
| Aromatic H (ortho) | 7.6–8.0 | Multiplet |
| Carbamate NH | 6.8 | Broad |
Advanced: How can low yields in the borylation step be mitigated?
Answer:
Low yields (e.g., 27–32% ) often arise from steric hindrance or competing side reactions. Optimization strategies include:
Catalyst Screening : Switching from Pd(PPh₃)₄ to Pd(dppf)Cl₂ improves coupling efficiency for electron-deficient aryl halides .
Solvent/Base Optimization : Using anhydrous dioxane with KOAc as a base enhances boronate stability .
Microwave-Assisted Synthesis : Reducing reaction time (e.g., 1–2 hours at 120°C) minimizes decomposition .
Q. Data Comparison :
| Condition | Yield (%) | Catalyst |
|---|---|---|
| Conventional (12h) | 27 | Pd(PPh₃)₄ |
| Microwave (2h) | 65 | Pd(dppf)Cl₂ |
Advanced: How to resolve contradictions in regioselectivity during Suzuki-Miyaura coupling?
Answer:
Contradictory regioselectivity (e.g., para vs. meta substitution) can arise from electronic or steric effects. Solutions include:
Ligand Engineering : Bulky ligands (e.g., SPhos) favor coupling at less hindered positions .
Substrate Pre-Functionalization : Introducing directing groups (e.g., –NHBoc) to control boronate placement .
Computational Modeling : DFT studies predict reactive sites by analyzing Fukui indices for electrophilic attack .
Q. Case Study :
- Meta-substituted analogs (e.g., 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl derivatives) were synthesized using Pd/XPhos catalysts, achieving >90% selectivity .
Advanced: How to design boron-containing prodrugs using this compound?
Answer:
The carbamate group enables conjugation to bioactive molecules via:
Hydroxylamine Linkers : Condensation with O-(4-boronobenzyl)hydroxylamine forms pH-sensitive prodrugs .
Enzyme-Labile Groups : Incorporating ester or peptide linkages allows site-specific release (e.g., cathepsin B cleavage in tumors) .
Q. Example Synthesis :
- Prodrug 7 (Scheme 1 ):
- React (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid with O-(4-boronobenzyl)hydroxylamine.
- Yield: 58% after DCC-mediated coupling.
Basic: What precautions are necessary for handling this compound?
Answer:
Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C. Use anhydrous solvents (e.g., THF, dioxane) .
Chromatography : Add 0.25% triethylamine to mobile phases to prevent boronate hydrolysis .
Advanced: How to analyze decomposition pathways under catalytic conditions?
Answer:
LC-MS Monitoring : Track boronate hydrolysis (e.g., [M–Bpin]+ peaks).
Kinetic Studies : Compare half-lives in polar vs. nonpolar solvents (e.g., t₁/₂ = 2h in H₂O vs. 24h in toluene) .
NMR Stability Assays : Detect free boronic acid (δ ~8.5 ppm for B–OH) after prolonged heating .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
